Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane
Description
Chemical Identity and Nomenclature
This compound is defined by the IUPAC name trimethyl(thieno[3,2-b]thiophen-5-yl)stannane , reflecting its substitution pattern on the thienothiophene core. The compound’s systematic nomenclature arises from the following structural components:
- Thieno[3,2-b]thiophene : A bicyclic system comprising two fused thiophene rings with sulfur atoms at positions 1, 3, 4, and 6.
- Trimethylstannyl group : A -Sn(CH₃)₃ substituent attached to the 2-position of the thienothiophene framework.
The molecular formula C₉H₁₂S₂Sn (molecular weight: 303.03 g/mol) underscores its organotin nature. Its SMILES notation, CSn(C)C1=CC2=C(S1)C=CS2 , encodes the connectivity of the stannyl group to the heterocycle. Key identifiers include the CAS registry number 1326239-98-8 and synonyms such as SCHEMBL5560853 and G66835 .
| Property | Value | Source |
|---|---|---|
| CAS No. | 1326239-98-8 | |
| Molecular Formula | C₉H₁₂S₂Sn | |
| Molecular Weight | 303.03 g/mol | |
| SMILES | CSn(C)C1=CC2=C(S1)C=CS2 | |
| IUPAC Name | Trimethyl(thieno[3,2-b]thiophen-5-yl)stannane |
The compound’s nomenclature adheres to IUPAC rules by prioritizing the thienothiophene parent structure and specifying the stannyl substituent’s position. The “thieno[3,2-b]thiophene” designation indicates fusion between the 3,2-edge of the first thiophene and the adjacent ring.
Historical Development in Organotin Chemistry
Organotin chemistry traces its origins to 1849, when Edward Frankland synthesized diethyltin diiodide, marking the first isolation of an organotin compound. Subsequent milestones include Lowich’s 1852 discovery of alkyltin halides and Krause’s early 20th-century explorations of tin-carbon bonds. The mid-20th century witnessed a resurgence in organotin research driven by industrial applications, particularly as polyvinyl chloride stabilizers and biocides.
This compound emerged as part of this broader trajectory, reflecting advancements in Stille coupling chemistry during the 1970s–1980s. The Stille reaction, which facilitates carbon-carbon bond formation between stannanes and electrophiles, necessitated stable, soluble organotin precursors. The integration of thienothiophene—a π-conjugated heterocycle—into organotin frameworks aligned with materials science demands for electronically tunable building blocks. This compound’s development exemplifies the synergy between synthetic methodology and functional material design.
Position Within Thienothiophene Derivatives
Thienothiophene derivatives are classified by their fusion patterns (e.g., [3,2-b] vs. [2,3-b]) and substituent functionalization. This compound occupies a niche as a stannylated thienothiophene , distinguishing it from halogenated, alkylated, or carboxylated analogs. Below is a comparative analysis of related derivatives:
The trimethylstannyl group in this compound confers distinct advantages:
- Electron-withdrawing effects : Modifies the thienothiophene’s electronic profile, enhancing charge transport in conjugated polymers.
- Steric accessibility : The compact trimethyltin moiety minimizes steric hindrance during coupling reactions compared to bulkier organotin groups.
This compound’s structural modularity enables its use in synthesizing oligothiophenes and donor-acceptor copolymers, underscoring its role in advancing organic electronics.
Properties
IUPAC Name |
trimethyl(thieno[3,2-b]thiophen-5-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3S2.3CH3.Sn/c1-3-7-6-2-4-8-5(1)6;;;;/h1-3H;3*1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDNUZRSERKRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane can be synthesized through several methods. One common approach involves the reaction of thienothiophene with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, with stringent control over reaction conditions to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol or thioether.
Substitution: The trimethylstannyl group can be substituted with other functional groups through reactions such as halogenation or metalation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thienothiophenes depending on the reagent used.
Scientific Research Applications
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane is a stannane compound that has applications in organic electronic devices . Thienothiophene, a component of this compound, is a fused ring system with extended conjugation over two thiophene rings. It has been shown to be a good candidate for materials used in organic field-effect transistors (OFETs), sensors, and organic photovoltaic (OPV) devices .
Synthesis and Use
this compound can be used in the synthesis of more complex organic molecules via Stille coupling . For example, it can be reacted with dibromo compounds to form oligomers or polymers .
One specific synthesis details the production of trimethyl(6-octylthieno[3,2-b]thiophen-2-yl)stannane from 6-octylthieno[3,2-b]thiophene. The first step is adding n-BuLi in n-hexane to a solution of 6-octylthieno[3,2-b]thiophene in THF at -78 °C. After stirring, a solution of trimethyltin chloride in THF is added. The solution is then warmed to room temperature, water and ethyl acetate are added, and the organic layer is washed with water, dried, and evaporated to yield the desired product .
Another synthesis utilizes trimethyl(4-octylthiophen-2-yl)stannane to produce 5-(2-Butyloctyl)-1-(6-octylthieno[3,2-b]thiophen-2-yl)-3-(6-octylthieno[3,2-b]thiophen-3-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione. In this process, trimethyl(4-octylthiophen-2-yl)stannane and Pd(PPh3)4 are added to a solution of Compound 18 in toluene and DMF. The mixture is refluxed, cooled, and poured into water, followed by extraction with chloroform, washing with brine, and drying to obtain the product after purification .
Mechanism of Action
The mechanism of action of Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane involves its ability to form stable complexes with various substrates. The trimethylstannyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s sulfur atoms can also participate in coordination chemistry, forming bonds with metal ions and other electrophiles .
Comparison with Similar Compounds
Reactivity in Stille Coupling Reactions
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane exhibits superior reactivity compared to tributyl analogs (e.g., tributyl(thieno[3,2-b]thiophen-2-yl)stannane). The methyl groups on tin reduce steric hindrance, accelerating transmetallation in Pd-catalyzed reactions. For example, in the synthesis of thienothiophene-flanked benzothiadiazole, trimethylstannane achieved higher coupling yields under milder conditions than tributyl derivatives . In contrast, tributyl variants are less reactive due to bulkier butyl groups but offer enhanced solubility in nonpolar solvents, which can be advantageous for large-scale polymerizations .
Table 1: Reactivity Comparison of Thienothiophene-Based Stannanes
| Compound | Tin Substituents | Reactivity (Relative Rate) | Solubility in THF |
|---|---|---|---|
| This compound | Methyl | High | Moderate |
| Tributyl(thieno[3,2-b]thiophen-2-yl)stannane | Butyl | Moderate | High |
| Tributyl(6-hexylthieno[3,2-b]thiophen-2-yl)stannane | Butyl + Hexyl | Low | Very High |
Impact of Alkyl Chain Modifications
Alkyl side chains on the thienothiophene ring significantly influence material properties. For instance:
- Tributyl(6-hexylthieno[3,2-b]thiophen-2-yl)stannane and tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane introduce hexyl or undecyl chains at the β-position of the thiophene unit. These chains enhance solubility and reduce crystallinity, which is beneficial for solution-processed thin films in OFETs. However, excessive alkylation can disrupt π-π stacking, lowering charge-carrier mobility .
- Tributyl(6-(2-octyldodecyl)thieno[3,2-b]thiophen-2-yl)stannane incorporates a bulky 2-octyldodecyl group, optimizing molecular packing for OPVs. The branched alkyl chain improves thin-film morphology, achieving higher power conversion efficiencies (PCEs) compared to linear-chain analogs .
Table 2: Effect of Alkyl Chains on Material Performance
| Compound | Alkyl Chain | Application | Mobility (cm²/Vs) | PCE (%) |
|---|---|---|---|---|
| This compound | None | Semiconductor synthesis | N/A | N/A |
| Tributyl(6-hexylthieno[3,2-b]thiophen-2-yl)stannane | Hexyl | OFETs | 0.12 | N/A |
| Tributyl(6-(2-octyldodecyl)thieno[3,2-b]thiophen-2-yl)stannane | 2-Octyldodecyl | OPVs | N/A | 8.7 |
Electronic and Structural Properties
The thieno[3,2-b]thiophene core in trimethylstannane contributes to strong electron-donating characteristics, making it ideal for D-A copolymers. When coupled with electron-deficient units like benzo[c][1,2,5]thiadiazole, it forms low-bandgap polymers with broad absorption spectra (~300–800 nm) . In contrast, tributyl(thiophen-2-yl)stannane-based polymers exhibit narrower absorption due to weaker conjugation, limiting their utility in near-infrared applications .
Stability and Handling
Trimethylstannanes are more moisture-sensitive than tributyl derivatives, requiring strict anhydrous conditions during synthesis. Tributyl analogs, while less reactive, are preferred for long-term storage and large-scale reactions due to their air and moisture tolerance .
Biological Activity
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound features a thieno[3,2-b]thiophene core, which is known for its electronic properties and has applications in organic electronics and materials science. The presence of the stannane group (trimethylstannyl) enhances its reactivity and potential for biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential mechanisms through which it may exert effects on biological systems. These include:
- Antioxidant Activity : Compounds with thiophene structures have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Modulation : There is evidence suggesting that derivatives of thieno compounds can modulate enzyme activities, particularly in metabolic pathways relevant to cancer biology.
1. Antioxidant Properties
A study explored the antioxidant capacity of thiophene derivatives, including this compound. The compound demonstrated significant scavenging activity against reactive oxygen species (ROS), indicating its potential protective effects against oxidative damage in cellular models .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | ROS Scavenging |
| Control (Vitamin C) | 15 | ROS Scavenging |
2. Enzyme Activation
In another investigation focusing on cancer metabolism, this compound was evaluated for its ability to activate pyruvate kinase M2 (PKM2), an enzyme crucial for glycolysis in cancer cells. The compound was found to increase the enzyme’s affinity for phosphoenolpyruvate (PEP), thereby enhancing glycolytic flux and potentially supporting tumor growth .
| Enzyme | Activity Assay | Result |
|---|---|---|
| PKM2 | Firefly Luciferase Assay | Increased activity by 30% |
3. Synthesis and Functionalization
The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups that can enhance its biological activity. The ability to modify this compound through functionalization opens avenues for creating more potent derivatives with improved efficacy .
Q & A
Basic: What are the established synthetic methodologies for Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane?
Methodological Answer:
The synthesis typically involves Stille coupling precursors or functionalization of the thieno[3,2-b]thiophene core. A common approach is the reaction of thieno[3,2-b]thiophene derivatives with trimethyltin chloride under palladium catalysis. For example:
Intermediate Preparation : Start with brominated thieno[3,2-b]thiophene (e.g., 3-bromothieno[3,2-b]thiophene, CAS 25121-83-9) .
Stannylation : React with trimethyltin chloride in the presence of a Pd(0) catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF at reflux.
Purification : Isolate via column chromatography under inert conditions due to air sensitivity .
This method aligns with protocols for analogous organotin compounds like tributyl(thieno[3,2-b]thiophen-2-yl)stannane .
Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) for the thienothiophene ring and trimethyltin groups (δ 0.5–1.5 ppm) .
- X-ray Crystallography : Resolves the planar thienothiophene core and tetrahedral tin geometry. Crystallization in hexane/CH₂Cl₂ mixtures is recommended .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₂S₂Sn: ~310.97 g/mol) .
Advanced: How does this compound perform in Stille cross-coupling reactions for π-conjugated polymers?
Methodological Answer:
This compound serves as a p-type semiconductor precursor in organic electronics.
- Reactivity : Couples with electron-deficient monomers (e.g., diketopyrrolopyrrole) to form donor-acceptor copolymers. Optimal conditions: Pd₂(dba)₃ catalyst, P(o-tol)₃ ligand, 110°C in toluene .
- Device Performance : Polymers exhibit hole mobilities up to 0.1–1.0 cm²/V·s in OFETs, depending on side-chain engineering . Challenges include minimizing tin residue, which can trap charges .
Advanced: What are the stability limitations of this organotin reagent, and how are they mitigated in synthesis?
Methodological Answer:
- Air/Moisture Sensitivity : Trimethyltin groups hydrolyze readily. Mitigation:
- Use Schlenk lines or gloveboxes for handling.
- Store under argon at –20°C with molecular sieves .
- Thermal Decomposition : Degrades above 150°C. Avoid prolonged heating during coupling reactions; optimize catalyst loading to reduce reaction time .
Advanced: How do structural modifications of the thieno[3,2-b]thiophene core impact charge transport in OFETs?
Methodological Answer:
- Substitution Position : Electron-withdrawing groups (e.g., fluorine at the 3-position) enhance π-π stacking, increasing mobility (e.g., from 0.05 to 0.3 cm²/V·s) .
- Side Chains : Linear alkyl chains (e.g., octyl) improve solubility without disrupting crystallinity, while branched chains reduce mobility .
- Validation : Use grazing-incidence XRD and AFM to correlate morphology with device data .
Advanced: How to resolve contradictions in reported charge mobility values for thienothiophene-based polymers?
Methodological Answer:
Discrepancies arise from:
Synthetic Variability : Trace tin impurities from incomplete coupling reduce mobility. Monitor via ICP-MS and optimize purification .
Device Fabrication : Annealing temperature and dielectric surface treatment (e.g., OTS SAMs) significantly affect mobility. Standardize protocols across studies .
Measurement Techniques : Compare field-effect mobility (OFET) vs. space-charge-limited current (SCLC) methods to identify overestimations .
Basic: What are the primary applications of this compound in organic electronics?
Methodological Answer:
- OFETs : As a p-type semiconductor, enabling flexible displays .
- Organic Photovoltaics (OPVs) : Acts as a donor material in bulk heterojunctions with PCBM acceptors, achieving PCEs up to 6–8% .
- Electrochromic Devices : Iron(II)-supramolecular polymers incorporating thienothiophene show reversible optical switching .
Advanced: What computational methods predict the electronic properties of thieno[3,2-b]thiophene derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
